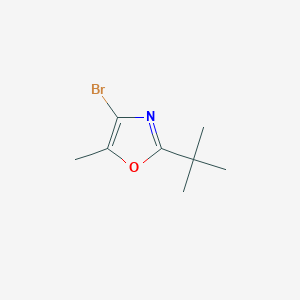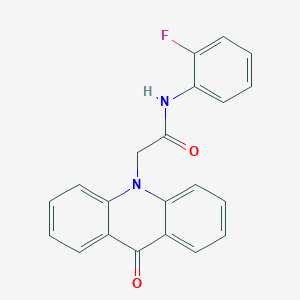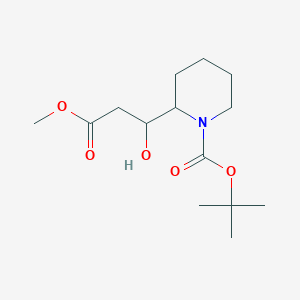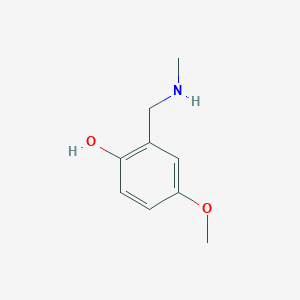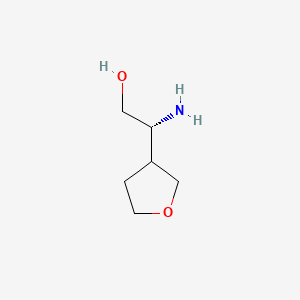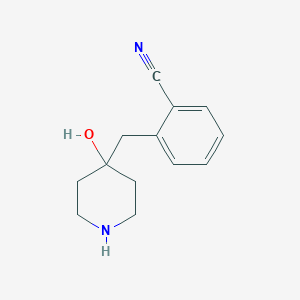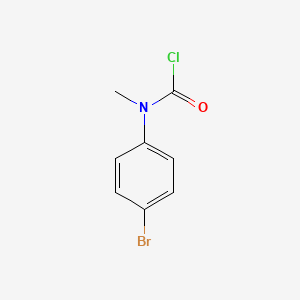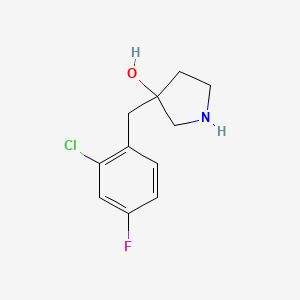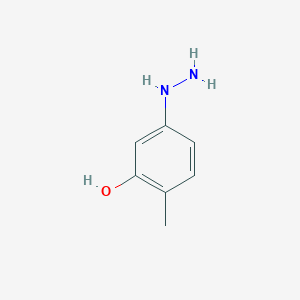
5-Hydrazineyl-2-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydrazinyl-2-methylphenol: is an organic compound characterized by the presence of a hydrazine group (-NH-NH2) attached to a methylphenol structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-hydrazinyl-2-methylphenol typically involves the introduction of a hydrazine group to a methylphenol precursor. One common method is the reaction of 2-methylphenol with hydrazine hydrate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, to facilitate the formation of the hydrazine derivative.
Industrial Production Methods: Industrial production of 5-hydrazinyl-2-methylphenol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Hydrazinyl-2-methylphenol can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Acid chlorides or alkyl halides can be used for esterification or etherification reactions, respectively.
Major Products Formed:
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Esters or ethers, depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: 5-Hydrazinyl-2-methylphenol is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It may exhibit biological activities such as antimicrobial or anticancer properties, making it a candidate for further pharmacological studies.
Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives may find applications in the development of polymers, coatings, and other advanced materials.
Mécanisme D'action
The mechanism of action of 5-hydrazinyl-2-methylphenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biological effects. The hydrazine group can form covalent bonds with biological targets, potentially inhibiting enzyme activity or altering cellular pathways.
Comparaison Avec Des Composés Similaires
2-Hydrazinyl-5-methylphenol: Similar structure but with the hydrazine group in a different position.
5-Hydrazinyl-2-methoxyphenol: Similar structure with a methoxy group instead of a hydroxyl group.
Uniqueness: 5-Hydrazinyl-2-methylphenol is unique due to the specific positioning of the hydrazine and hydroxyl groups, which can influence its reactivity and biological activity. This unique structure may confer distinct properties compared to its analogs, making it a valuable compound for specific applications.
Propriétés
Formule moléculaire |
C7H10N2O |
|---|---|
Poids moléculaire |
138.17 g/mol |
Nom IUPAC |
5-hydrazinyl-2-methylphenol |
InChI |
InChI=1S/C7H10N2O/c1-5-2-3-6(9-8)4-7(5)10/h2-4,9-10H,8H2,1H3 |
Clé InChI |
YUMVHITYWCAMCQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


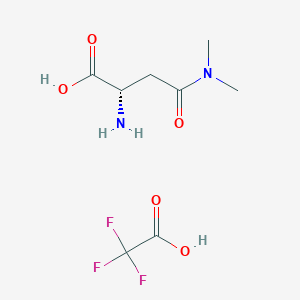

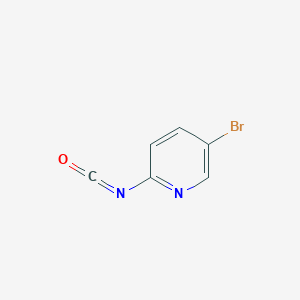
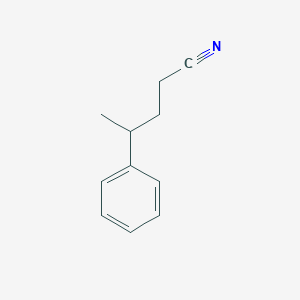
![4-[1-(Trifluoromethyl)cyclobutyl]pyridine](/img/structure/B13585788.png)
